For-nle-OH For-nle-OH
Brand Name: Vulcanchem
CAS No.: 133388-96-2
VCID: VC21537007
InChI: InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1
SMILES: CCCCC(C(=O)O)NC=O
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

For-nle-OH

CAS No.: 133388-96-2

Cat. No.: VC21537007

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

For-nle-OH - 133388-96-2

CAS No. 133388-96-2
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name (2S)-2-formamidohexanoic acid
Standard InChI InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1
Standard InChI Key IRIJLKLYPXLQSQ-LURJTMIESA-N
Isomeric SMILES CCCC[C@@H](C(=O)O)NC=O
SMILES CCCCC(C(=O)O)NC=O
Canonical SMILES CCCCC(C(=O)O)NC=O

Chemical Structure and Properties

Molecular Structure

For-nle-OH is structurally characterized as (S)-2-Formamidohexanoic acid, with a systematic IUPAC name of N-formyl-L-norleucine . The compound features:

  • A central chiral carbon with an (S) configuration

  • A linear butyl side chain

  • A formyl group attached to the amino nitrogen

  • A carboxylic acid group

The structural formula can be represented as CH₃(CH₂)₃CH(NHCHO)COOH, highlighting its derivation from the amino acid norleucine with the addition of a formyl group on the nitrogen .

PropertyFor-nle-OH (N-formyl-norleucine)Fmoc-Nle-OH (Reference compound)
Molecular FormulaC₇H₁₃NO₃ C₂₁H₂₃NO₄
Molecular Weight159.18 g/mol 353.42 g/mol
CAS Number133388-96-2 77284-32-3
Melting PointNot specified in sources141-145°C
LogPSimilar to Nle(OH): approximately -0.06Not specified

Chemical Reactivity

For-nle-OH possesses chemical reactivity characteristic of both formylated compounds and amino acids:

  • The formyl group serves as a protecting group for the amino function, reducing its nucleophilicity

  • The carboxylic acid group remains reactive and can participate in condensation reactions to form peptide bonds

  • The compound can participate in various chemical reactions, including acylation and condensation, which are relevant in organic synthesis and peptide chemistry

Supplier IDProduct NamePurityPackage SizesReference
IN-DA007NFYL-Norleucine, N-formyl-95%100mg, 250mg, 1g, 5g, 10g, 25g
54-OR930495For-nle-oh95%250mg, 1g, 5g, 25g
10-F493097For-L-norleucine98%(Discontinued product)
3D-FF49274For-L-norleucineMin. 95%(Discontinued product)

The compound is typically supplied as a solid and packaged in quantities ranging from milligrams to grams to accommodate various research needs .

Applications in Research and Synthesis

Peptide Synthesis Applications

For-nle-OH serves important functions in peptide synthesis:

  • As a protected amino acid building block for the construction of peptides and peptide mimetics

  • In the creation of N-terminally modified peptides where the formyl group provides specific properties

  • For incorporating norleucine residues into peptide sequences with controlled reactivity

The formyl group serves as a protecting group for the amino function, allowing selective reactions at the carboxylic acid terminus during peptide synthesis .

Structural and Functional Studies

Incorporation of For-nle-OH into peptides can facilitate various structural and functional studies:

  • Modification of peptide hydrophobicity and solubility properties

  • Alteration of peptide-receptor interactions

  • Investigation of structure-activity relationships in bioactive peptides

The physicochemical properties calculated for the related compound Nle(OH) provide insight into potential behaviors of peptides containing norleucine derivatives:

Table 3. Physicochemical Properties of Nle(OH) (Related to For-nle-OH)

PropertyValueReference
LogP-0.06
Ring Count0
Heavy Atom Count10
Hydrogen Bond Acceptor Count3
Hydrogen Bond Donor Count2
Topological Polar Surface Area49.33

These properties influence how norleucine-containing peptides interact with biological systems and affect their pharmacokinetic properties .

Chemical Biology and Biochemistry Applications

As a Non-Proteinogenic Amino Acid Derivative

  • As a methionine surrogate in protein expression systems

  • In studies of protein structure and function

  • As a metabolic probe in biochemical pathway investigations

The formylated derivative (For-nle-OH) extends these applications by providing a controlled reactivity profile and specific chemical properties .

In Peptide Libraries and Medicinal Chemistry

For-nle-OH can be utilized in:

  • The creation of diverse peptide libraries for drug discovery

  • Development of peptide-based enzyme inhibitors

  • Structure-activity relationship studies in medicinal chemistry

  • Synthesis of peptide analogs with modified pharmacokinetic properties

Biological Significance

Related Amino Acid Biochemistry

While For-nle-OH itself is a synthetic derivative, understanding the biochemistry of its parent compound norleucine provides context for its applications. Norleucine is a straight-chain amino acid that can be biosynthesized under specific conditions:

  • Biosynthesis occurs in some microorganisms, particularly under specific growth conditions

  • Leucine can influence the biosynthesis of norvaline and homoisoleucine in certain organisms

  • The amino acid participates in various metabolic pathways in specialized organisms

The formylated derivative represents a protected version that can be used to study these pathways in controlled conditions.

In Biological and Biochemical Research

For-nle-OH and peptides containing this residue can be valuable tools in various biological research applications:

  • As probes for investigating protein-peptide interactions

  • In the development of enzyme inhibitors and receptor ligands

  • For studying the impact of non-canonical amino acids on protein structure and function

The unique structural features of For-nle-OH make it particularly suitable for these applications, as the formyl group modifies the reactivity and properties of the amino acid in biologically relevant ways .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator